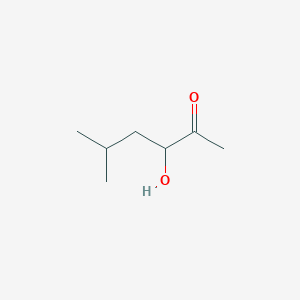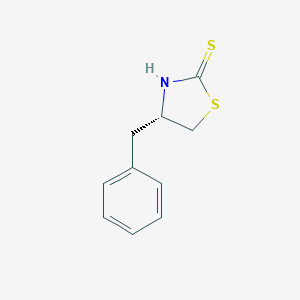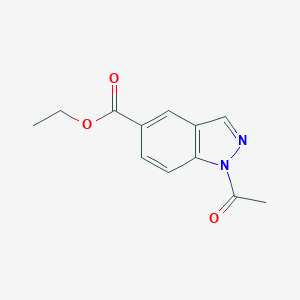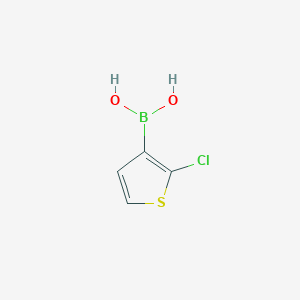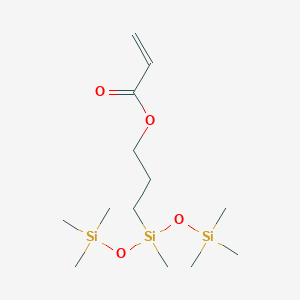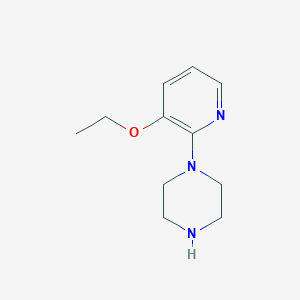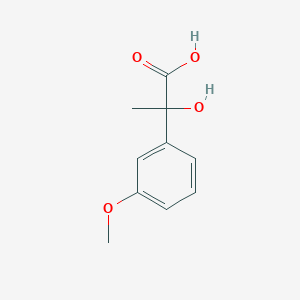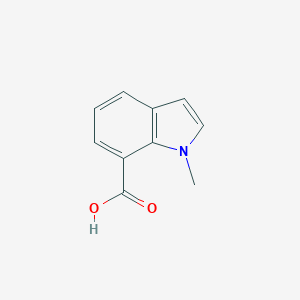
Ácido 1-metil-1H-indol-7-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-methyl-1H-indole-7-carboxylic acid and related compounds involves several key reactions, including annulation, migration of carboxylate/amide groups, and decarboxylative cyclization. For example, 1-methylindole-3-carboxamides react with substituted propargyl alcohols to afford lactams through annulation and carboxamide group migration. This process also demonstrates a carboxylate migration from the 3- to the 2-position on the indole ring, highlighting the compound's versatility in synthetic chemistry (Selvaraj, Debnath, & Kumara Swamy, 2019).
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-7-carboxylic acid derivatives has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV, 1H, and 13C NMR. These studies help in understanding the electronic nature, HOMO-LUMO energy distribution, and reactivity of the molecule. Spectroscopic profiling provides insights into the molecule's bonding and anti-bonding structures, as well as the identification of reactive centers through molecular electrostatic potential (MEP) analysis (Almutairi et al., 2017).
Chemical Reactions and Properties
1-Methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, demonstrating its chemical reactivity and functional versatility. Key reactions include Rh(III)-catalyzed selective coupling, three-component aza-Friedel-Crafts reactions, and interactions with phosgene for the synthesis of indole-3-carboxylic acid derivatives. These reactions underscore the compound's role as a building block in organic synthesis, contributing to the development of new chemical entities with potential biological activities (Zheng, Zhang, & Cui, 2014).
Physical Properties Analysis
The physical properties of 1-methyl-1H-indole-7-carboxylic acid and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and drug formulation. The crystal and molecular structures, determined through X-ray diffraction, provide insights into the compound's stability, reactivity, and potential interactions in biological systems. These properties are essential for designing compounds with desired biological activities and physicochemical characteristics (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Aplicaciones Científicas De Investigación
Síntesis orgánica
El ácido indol-7-carboxílico es una materia prima e intermedio importante utilizado en la síntesis orgánica . Juega un papel crucial en la síntesis de varios compuestos orgánicos complejos.
Productos farmacéuticos
Los derivados del indol, incluido el ácido 1-metil-1H-indol-7-carboxílico, se han descubierto como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano . Han atraído una atención creciente en los últimos años debido a sus posibles aplicaciones terapéuticas.
Actividad antiviral
Los derivados del indol han mostrado una actividad antiviral significativa. Por ejemplo, ciertos compuestos basados en el indol han demostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 .
Actividad antiinflamatoria
Se ha informado que los derivados del indol poseen propiedades antiinflamatorias . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antiinflamatorios.
Actividad anticancerígena
Los derivados del indol han mostrado potencial como agentes anticancerígenos . Su capacidad para interactuar con las células cancerosas los convierte en un área prometedora de investigación en oncología.
Agroquímicos
El ácido indol-7-carboxílico se utiliza en la industria agroquímica . Se puede utilizar en la síntesis de varios productos agroquímicos.
Campos de tintes
<a data-citationid="c16dc73e-368e-e7c7-23e0-4b0251a353ed-38-group" h="ID=SERP,5015.1" href="https://www.fishersci.com/shop/products/indole-7-carboxylic-
Safety and Hazards
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Mecanismo De Acción
Target of Action
1-Methyl-1H-indole-7-carboxylic acid, also known as 1-Methyl-7-indolecarboxylic Acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They are known to interact with their targets, causing various changes that can lead to different biological effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . For instance, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have various biological activities, which could result in a range of molecular and cellular effects .
Propiedades
IUPAC Name |
1-methylindole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKIPLIDZYRILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593353 | |
| Record name | 1-Methyl-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167479-16-5 | |
| Record name | 1-Methyl-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

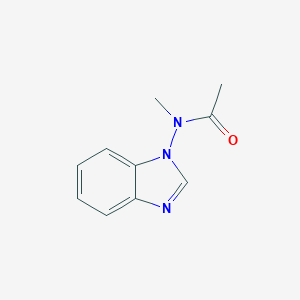
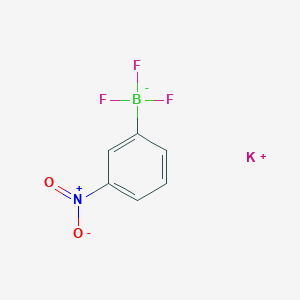
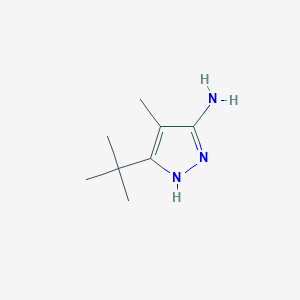
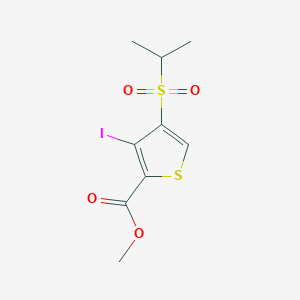
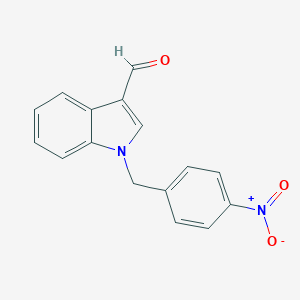
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)
